4-Amino hexanoic acid

Description

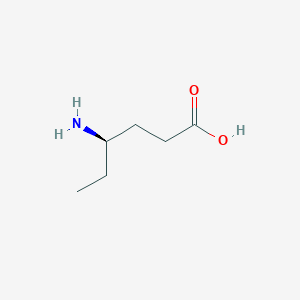

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(4R)-4-aminohexanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-2-5(7)3-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

ROFNJLCLYMMXCT-RXMQYKEDSA-N |

Isomeric SMILES |

CC[C@H](CCC(=O)O)N |

Canonical SMILES |

CCC(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminohexanoic acid, a non-proteinogenic amino acid, is a molecule of significant interest in various scientific domains, including neuroscience and pharmacology. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has prompted investigations into its biological activities, particularly its role as an inhibitor of 4-aminobutyrate aminotransferase (ABAT), a key enzyme in GABA catabolism.[1] Understanding the physicochemical properties of 4-aminohexanoic acid is fundamental for its application in research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental methodologies for their determination, and a visualization of its interaction with the GABA metabolic pathway.

Core Physicochemical Properties

The essential physicochemical properties of 4-aminohexanoic acid are summarized in the table below, providing a clear and concise reference for researchers.

| Property | Value | Source(s) |

| IUPAC Name | 4-aminohexanoic acid | [1] |

| CAS Number | 5415-99-6 | [1] |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Melting Point | 180-181 °C | |

| Water Solubility | 87 g/L at 25 °C | [1] |

| pKa (Carboxylic Acid) | ~4.0 - 4.5 (Estimated) | |

| pKa (Amine) | ~10.5 - 11.0 (Estimated) | |

| logP (Predicted) | -1.3 to -0.5 (Predicted) |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the characterization and application of any chemical compound. The following sections detail the standard experimental methodologies for measuring the key properties of 4-aminohexanoic acid.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and accessible technique for this determination.

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded.

Detailed Methodology:

-

Sample Preparation: Ensure the 4-aminohexanoic acid sample is thoroughly dried and finely powdered to ensure uniform heating.

-

Capillary Tube Packing: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then gently tapped to compact the sample to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a digital temperature probe.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle disappears is recorded as the completion of melting. The melting point is reported as this temperature range.

Experimental Workflow for Melting Point Determination

References

An In-depth Technical Guide to the Conformational Landscape of 4-Amino Hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-amino hexanoic acid, a molecule of interest in various scientific and pharmaceutical contexts. In the absence of an experimentally determined crystal structure, this document focuses on the conformational possibilities of the molecule. It outlines key physicochemical properties, details synthetic methodologies, and provides a framework for conformational analysis using computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide serves as a foundational resource for researchers engaged in the study and application of this compound and its derivatives.

Introduction

This compound is a gamma-amino acid that, like other amino acids, possesses a flexible backbone and a side chain that can adopt various spatial arrangements. Understanding its conformational preferences is crucial for elucidating its biological activity, designing derivatives with specific properties, and optimizing its use in drug development and other applications. At physiological pH, this compound is expected to exist predominantly in its zwitterionic form, which influences its solubility and intermolecular interactions.[1]

This guide will first summarize the fundamental properties and synthesis of this compound. Subsequently, it will delve into a detailed discussion of its conformational analysis, presenting both theoretical considerations and practical experimental approaches.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₂ | [2] |

| Molecular Weight | 131.17 g/mol | [3] |

| Melting Point | 205–208°C (decomposes) | [1] |

| Water Solubility | 87 g/L (at 25°C) | [1] |

| pKa (amine) | 9.82 | [1] |

| pKa (carboxylic acid) | 2.34 | [1] |

| FTIR (N-H stretch) | ~3300 cm⁻¹ | [1] |

| FTIR (C=O stretch) | ~1720 cm⁻¹ | [1] |

| FTIR (NH₂ bend) | ~1590 cm⁻¹ | [1] |

Table 1: Physicochemical and Spectroscopic Properties of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through established chemical methods. A common approach involves the use of N-protected amino acid precursors. A representative protocol is as follows:[1]

-

Protection: The amino group of a suitable precursor is protected, for example, using tert-butoxycarbonyl (Boc) anhydride.

-

Activation: The carboxylic acid moiety is activated to facilitate subsequent reactions.

-

Deprotection: The protecting group is removed to yield this compound.

While chemical synthesis is a viable route, enzymatic approaches are being explored as greener alternatives. Although a direct enzymatic synthesis for this compound has not been extensively documented, analogous pathways for similar molecules, such as the conversion of levulinic acid to (4R)-4-aminopentanoic acid using engineered glutamate (B1630785) dehydrogenases, suggest the feasibility of developing biocatalytic routes for its production.[1]

Conformational Analysis

Due to the lack of an experimentally determined crystal structure, the understanding of this compound's three-dimensional arrangement relies on computational modeling and spectroscopic techniques like NMR.

Theoretical Conformational Landscape

The conformational flexibility of this compound arises from the rotation around several single bonds in its carbon backbone and side chain. The key dihedral angles that define its conformation can be systematically varied in computational models to explore the potential energy surface and identify low-energy conformers.

Caption: Key dihedral angles in this compound that determine its conformation.

Computational Modeling

Computational chemistry provides powerful tools to investigate the conformational preferences of molecules.

Experimental Protocol: Computational Conformational Analysis

-

Initial Structure Generation: A 3D structure of this compound is generated using molecular building software.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved by rotating the key dihedral angles (as depicted in the diagram above) in discrete steps.

-

Energy Minimization: Each generated conformer is subjected to energy minimization using a suitable force field (e.g., MMFF94s) or quantum mechanical method (e.g., Density Functional Theory - DFT) to obtain a locally optimized geometry.

-

Relative Energy Calculation: The relative energies of the optimized conformers are calculated to identify the most stable structures.

-

Analysis of Results: The low-energy conformers are analyzed in terms of their geometries, intramolecular interactions (e.g., hydrogen bonds), and relative populations based on the Boltzmann distribution.

Caption: Workflow for the computational conformational analysis of this compound.

NMR Spectroscopy

NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution. By analyzing chemical shifts and coupling constants, information about the average conformation and dynamic processes can be obtained.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O). The concentration should be optimized for the spectrometer being used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed.

-

Spectral Assignment: The signals in the NMR spectra are assigned to the corresponding protons and carbons in the this compound molecule.

-

Conformational Analysis:

-

Chemical Shifts: The chemical shifts of the protons and carbons provide information about the local electronic environment, which is influenced by the molecular conformation.

-

Coupling Constants: The ³J-coupling constants between vicinal protons, obtained from the ¹H NMR spectrum, can be related to the dihedral angles through the Karplus equation. This allows for the determination of the preferred rotamer populations around the C-C bonds.

-

NOESY: The cross-peaks in a NOESY spectrum indicate through-space proximity between protons, providing crucial distance constraints for determining the overall molecular conformation.

-

While specific experimental NMR data for this compound is not available in the public domain at the time of this writing, a hypothetical table of predicted ¹³C NMR chemical shifts is provided below for illustrative purposes. These values are based on general knowledge of similar amino acids and should be confirmed experimentally.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1 (Carboxyl) | ~175-180 |

| C2 | ~30-35 |

| C3 | ~35-40 |

| C4 (CH-NH₂) | ~50-55 |

| C5 | ~25-30 |

| C6 | ~10-15 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O. These are estimated values and require experimental verification.

Conclusion

While an experimentally determined crystal structure of this compound is currently unavailable, this technical guide provides a comprehensive overview of its conformational analysis through computational and spectroscopic methods. The presented protocols for synthesis, computational modeling, and NMR spectroscopy offer a robust framework for researchers to investigate the structural and dynamic properties of this molecule. A thorough understanding of its conformational landscape is a critical step towards harnessing its full potential in drug discovery and other scientific endeavors. Further experimental work, particularly X-ray crystallography and detailed NMR studies, is warranted to provide a more complete picture of the structure and behavior of this compound.

References

An In-Depth Technical Guide to the Enantiomers and Stereoisomers of 4-Aminohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminohexanoic acid, a non-proteinogenic γ-amino acid, possesses a chiral center at the fourth carbon, giving rise to two enantiomers: (R)-4-aminohexanoic acid and (S)-4-aminohexanoic acid. These stereoisomers, while sharing the same chemical formula and connectivity, exhibit distinct three-dimensional arrangements that can lead to significant differences in their physicochemical properties, biological activities, and pharmacological profiles. This technical guide provides a comprehensive overview of the enantiomers of 4-aminohexanoic acid, including their properties, synthesis, resolution, and known biological interactions, with a particular focus on their relevance to neuroscience and drug development.

Physicochemical Properties

The stereochemistry of 4-aminohexanoic acid influences its physical and chemical characteristics. While data for the individual enantiomers are not extensively reported in readily available literature, the properties of the racemic mixture and the (4R)-enantiomer provide a foundational understanding.

Table 1: Physicochemical Properties of 4-Aminohexanoic Acid and its Enantiomers

| Property | Racemic 4-Aminohexanoic Acid | (R)-4-Aminohexanoic Acid | (S)-4-Aminohexanoic Acid |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ |

| Molecular Weight ( g/mol ) | 131.17[1][2] | 131.17[3] | 131.17 |

| Melting Point (°C) | 204-209 (decomposes) | Not available | Not available |

| Water Solubility | Soluble | Not available | Not available |

| pKa (Carboxyl) | ~2.3-4.4 | Not available | Not available |

| pKa (Amino) | ~10.75 | Not available | Not available |

| Specific Rotation ([α]D) | Not applicable | Not available | Not available |

| LogP | -2.2[3] | Not available | Not available |

Stereoisomers of 4-Aminohexanoic Acid

The presence of a single chiral center at C4 results in two enantiomers, (R)- and (S)-4-aminohexanoic acid.

-

(R)-4-aminohexanoic acid: The (R)-enantiomer has the substituent groups at the chiral center arranged in a clockwise direction when viewed with the lowest priority group pointing away.

-

(S)-4-aminohexanoic acid: The (S)-enantiomer has the substituent groups at the chiral center arranged in a counter-clockwise direction.

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A 1:1 mixture of the (R)- and (S)-enantiomers constitutes the racemic mixture, which is optically inactive.

Experimental Protocols

Enantioselective Synthesis

Protocol: Enzymatic Synthesis of (R)-4-Aminopentanoic Acid (Adaptable for 4-Aminohexanoic Acid)

This protocol is based on the synthesis of (R)-4-aminopentanoic acid from levulinic acid and can serve as a starting point for the synthesis of (R)-4-aminohexanoic acid from the corresponding keto acid.[4]

Materials:

-

4-Oxohexanoic acid (substrate)

-

Engineered (R)-selective amine dehydrogenase or a suitable transaminase

-

Ammonia (B1221849) source (e.g., ammonium (B1175870) chloride/ammonia buffer)

-

Cofactor (e.g., NADH or NADPH)

-

Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0-9.0)

-

Purification system (e.g., ion-exchange chromatography)

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, prepare a solution of the 4-oxohexanoic acid substrate in the reaction buffer.

-

Addition of Reagents: Add the ammonia source, the cofactor (NADH or NADPH), and the cofactor regeneration system components.

-

Enzyme Addition: Initiate the reaction by adding the engineered amine dehydrogenase or transaminase.

-

Reaction Monitoring: Monitor the progress of the reaction by analytical techniques such as HPLC or GC to determine the conversion of the keto acid and the formation of the amino acid.

-

Reaction Quench and Product Isolation: Once the reaction reaches completion, terminate it by denaturing the enzyme (e.g., by pH change or heat).

-

Purification: Purify the resulting (R)-4-aminohexanoic acid from the reaction mixture using ion-exchange chromatography.

Chiral Resolution of Racemic 4-Aminohexanoic Acid

The separation of the enantiomers from a racemic mixture is a crucial step in obtaining optically pure compounds. Two common methods are enzymatic resolution and chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Enzymatic Resolution using Lipase (B570770)

This generalized protocol is based on the common application of lipases for the kinetic resolution of racemic amino compounds.[5][6][7]

Materials:

-

Racemic 4-aminohexanoic acid

-

Immobilized lipase (e.g., Candida antarctica lipase B - CALB)

-

Anhydrous organic solvent (e.g., toluene, hexane)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Acidic and basic solutions for extraction

-

Chiral HPLC system for enantiomeric excess (ee) determination

Procedure:

-

Reaction Setup: Dissolve the racemic 4-aminohexanoic acid in the anhydrous organic solvent.

-

Acylation: Add the acyl donor to the solution.

-

Enzymatic Reaction: Add the immobilized lipase to initiate the enantioselective acylation. The lipase will preferentially acylate one of the enantiomers (e.g., the R-enantiomer).

-

Reaction Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.

-

Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration.

-

Separation of Enantiomers:

-

The reaction mixture now contains the acylated enantiomer and the unreacted enantiomer.

-

Extract the unreacted amino acid enantiomer with an acidic aqueous solution.

-

The acylated enantiomer will remain in the organic phase.

-

-

Deprotection and Isolation:

-

Hydrolyze the acylated enantiomer (e.g., using acidic or basic conditions) to obtain the free amino acid.

-

Neutralize and isolate the respective enantiomers.

-

-

Purity Analysis: Determine the enantiomeric excess of each separated enantiomer using chiral HPLC.

Protocol: Chiral HPLC Resolution

This protocol provides a general framework for the direct separation of amino acid enantiomers using a chiral stationary phase (CSP).[8][9]

Materials:

-

Racemic 4-aminohexanoic acid

-

Chiral HPLC column (e.g., based on polysaccharide derivatives like cellulose (B213188) or amylose, or a macrocyclic glycopeptide like teicoplanin)

-

HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile, water)

-

Mobile phase additives (e.g., trifluoroacetic acid, formic acid, diethylamine)

-

HPLC system with a suitable detector (e.g., UV, MS)

Procedure:

-

Column Selection: Choose a chiral stationary phase known to be effective for the separation of amino acids. Polysaccharide-based and macrocyclic glycopeptide-based columns are common choices.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent and a polar solvent, often with an acidic or basic additive to improve peak shape and resolution. A common mobile phase for underivatized amino acids on a teicoplanin-based CSP is a mixture of water, methanol, and formic acid.

-

Sample Preparation: Dissolve the racemic 4-aminohexanoic acid in the mobile phase.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Run the analysis under isocratic or gradient conditions.

-

-

Detection and Quantification: Detect the separated enantiomers using a UV detector (if the molecule has a chromophore or is derivatized) or a mass spectrometer. The area under each peak corresponds to the relative amount of each enantiomer.

Biological Activity and Signaling Pathways

While specific signaling pathways for the enantiomers of 4-aminohexanoic acid have not been detailed in the available literature, their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests potential interactions with the GABAergic system. A study on the closely related 4-aminopentanoic acid (4-APA) enantiomers provides valuable insights into the likely differential biological activities of 4-aminohexanoic acid enantiomers.[10]

The study on 4-APA revealed that:[10]

-

The (R)-enantiomer had a greater uptake into mouse cerebral synaptosomes and was more effective at reducing endogenous GABA concentrations compared to the (S)-enantiomer.[10]

-

The (S)-enantiomer exhibited weak agonist activity at certain GABAA receptor subtypes (α4β3δ, α5β2γ2) and the GABAB receptor, while also showing antagonist activity at the GABAA α6β2γ2 receptor.[10]

-

The (R)-enantiomer only showed weak agonist activity at the GABAA α5β2γ2 receptor.[10]

These findings suggest that the enantiomers of 4-aminohexanoic acid could also exhibit stereospecific interactions with GABA receptors and transporters, potentially acting as agonists, antagonists, or modulators of GABAergic neurotransmission.

Experimental Protocol: GABA Receptor Binding Assay

This generalized protocol can be used to determine the binding affinity of the (R)- and (S)-enantiomers of 4-aminohexanoic acid to GABAA and GABAB receptors.[11][12]

Materials:

-

(R)-4-aminohexanoic acid and (S)-4-aminohexanoic acid

-

Radioligand for the target receptor (e.g., [³H]muscimol for GABAA, [³H]baclofen for GABAB)

-

Rat brain membrane preparation (or cell lines expressing specific receptor subtypes)

-

Incubation buffer (e.g., Tris-HCl)

-

Non-specific binding determination agent (e.g., unlabeled GABA or a specific antagonist)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue (e.g., cortex or cerebellum) by homogenization and centrifugation.

-

Binding Assay:

-

In test tubes, combine the brain membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound ((R)- or (S)-4-aminohexanoic acid).

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of an unlabeled ligand (e.g., GABA).

-

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Logical Workflow for Chiral Analysis of 4-Aminohexanoic Acid

Caption: Workflow for obtaining and characterizing enantiomers of 4-aminohexanoic acid.

Conclusion

The enantiomers of 4-aminohexanoic acid represent distinct chemical entities with the potential for unique biological activities, particularly within the central nervous system. While comprehensive data comparing the properties and activities of the (R)- and (S)-enantiomers are still emerging, the information available for the racemic mixture and analogous compounds strongly suggests that stereochemistry plays a critical role. The experimental protocols outlined in this guide provide a framework for the enantioselective synthesis, resolution, and biological evaluation of these compounds. Further research into the specific interactions of each enantiomer with GABA receptors and other potential targets will be crucial for elucidating their pharmacological profiles and exploring their therapeutic potential in areas such as epilepsy, anxiety, and other neurological disorders. The development of robust and efficient methods for obtaining enantiomerically pure 4-aminohexanoic acid will be a key enabler of these future investigations.

References

- 1. 4-Aminohexanoic acid | C6H13NO2 | CID 138490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminohexanoic acid [webbook.nist.gov]

- 3. CID 5289553 | C6H13NO2 | CID 5289553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubtexto.com [pubtexto.com]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Discovery of 4-Aminohexanoic Acid: A Review of its Putative Natural Occurrence

For researchers, scientists, and drug development professionals, this technical guide delves into the current understanding of the discovery and natural occurrence of 4-aminohexanoic acid. Despite indications of its presence in nature, definitive evidence and detailed characterization remain surprisingly scarce in publicly available scientific literature.

While its isomer, 6-aminohexanoic acid (ε-aminocaproic acid), is a well-documented synthetic compound with significant industrial and pharmaceutical applications, the natural origins of 4-aminohexanoic acid are less clear. This guide summarizes the available information, highlights the knowledge gaps, and provides context for future research directions.

Postulated Natural Source: Wheat Germ Agglutinin

The initial discovery and isolation of 4-aminohexanoic acid from a natural source could not be definitively identified through extensive searches of scientific databases. While the amino acid composition of wheat germ and WGA has been the subject of various studies, these analyses often focus on the proteinogenic amino acids.

Challenges and Knowledge Gaps

The significant challenge in providing a comprehensive technical guide on the natural occurrence of 4-aminohexanoic acid lies in the lack of primary research articles detailing:

-

The initial discovery and isolation: The seminal work describing the first identification of 4-aminohexanoic acid from a natural source could not be located.

-

Quantitative data: No peer-reviewed studies were found that provide specific concentrations or percentages of 4-aminohexanoic acid in wheat germ, WGA, or any other natural source.

-

Detailed experimental protocols: Consequently, established and validated protocols for the extraction, purification, and characterization of 4-aminohexanoic acid from natural matrices are not available.

This absence of foundational data prevents the creation of a detailed summary table of quantitative data and a step-by-step experimental protocol as initially intended.

Distinguishing from its Isomer: 6-Aminohexanoic Acid

It is crucial to differentiate 4-aminohexanoic acid from its well-known isomer, 6-aminohexanoic acid. The latter is a synthetic lysine (B10760008) analogue widely used as an antifibrinolytic agent and as a monomer in the production of Nylon-6. The extensive body of literature on 6-aminohexanoic acid should not be confused with the sparse information available on the natural occurrence of the 4-amino isomer.

Future Research Directions

The current state of knowledge presents a clear opportunity for further research. A systematic investigation into the non-proteinogenic amino acid composition of wheat germ agglutinin is warranted to definitively confirm and quantify the presence of 4-aminohexanoic acid. Such a study would require the development and validation of specific analytical methods for its detection and quantification in a complex biological matrix.

Below is a logical workflow that could be employed in future research to elucidate the natural occurrence of 4-aminohexanoic acid.

Figure 1. A proposed experimental workflow for the definitive identification and quantification of 4-aminohexanoic acid in wheat germ.

Conclusion

A Technical Guide to the Engineered Biosynthesis of 4-Aminohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminohexanoic acid is a non-proteinogenic γ-amino acid with potential applications in pharmaceuticals and as a specialty chemical. Unlike its isomer, 6-aminohexanoic acid, a key component in nylon-6 production, a natural biosynthetic pathway for 4-aminohexanoic acid has not been identified in any organism. This technical guide outlines a proposed engineered biosynthetic pathway for 4-aminohexanoic acid in a microbial host, based on the successful enzymatic synthesis of the structurally similar compound, (R)-4-aminopentanoic acid. The proposed pathway utilizes a metabolically engineered bacterium, such as Escherichia coli, expressing a specifically mutated glutamate (B1630785) dehydrogenase. This document provides a comprehensive overview of the conceptual framework, detailed experimental protocols, and quantitative data from analogous bioprocesses to guide research and development in this area.

Introduction

The synthesis of non-canonical amino acids is of significant interest for the development of novel therapeutics and advanced biomaterials. 4-Aminohexanoic acid, a γ-amino acid, represents a valuable target molecule. While chemical synthesis routes exist, they often involve harsh conditions and can generate significant waste. A biosynthetic approach offers a more sustainable and potentially stereoselective alternative.

This guide details a proposed whole-cell biocatalytic system for the production of 4-aminohexanoic acid. The core of this system is an engineered glutamate dehydrogenase (GDH) that has been rationally designed to accept a novel substrate, a 4-oxoacid, for reductive amination. The information presented is primarily based on a successful proof-of-concept study for the synthesis of (R)-4-aminopentanoic acid from levulinic acid, which serves as a robust model for the proposed biosynthesis of 4-aminohexanoic acid.[1][2][3]

Proposed Biosynthetic Pathway for 4-Aminohexanoic Acid

The proposed biosynthetic pathway for 4-aminohexanoic acid is a single-step enzymatic conversion of 4-oxohexanoic acid via reductive amination. This reaction would be catalyzed by an engineered glutamate dehydrogenase expressed in a suitable microbial host like E. coli.

Key Enzyme: Engineered Glutamate Dehydrogenase (EcGDH K116Q/N348M)

The native glutamate dehydrogenase from E. coli (EcGDH) catalyzes the reversible conversion of α-ketoglutarate to L-glutamate. Through targeted mutagenesis, the substrate specificity of this enzyme has been altered to accept other keto-acids. A double mutant, EcGDHK116Q/N348M , has shown significantly enhanced activity towards levulinic acid, the precursor for 4-aminopentanoic acid.[1][2][3] It is proposed that this mutant enzyme can also recognize and convert 4-oxohexanoic acid.

Precursor: 4-Oxohexanoic Acid

The direct precursor for the biosynthesis of 4-aminohexanoic acid in this proposed pathway is 4-oxohexanoic acid. This keto acid would serve as the substrate for the engineered EcGDH. The provision of this precursor to the microbial culture would be essential for the bioconversion.

Quantitative Data from Analogous (R)-4-Aminopentanoic Acid Biosynthesis

The following tables summarize the quantitative data obtained from the biosynthesis of (R)-4-aminopentanoic acid using the engineered EcGDHK116Q/N348M. This data provides a benchmark for the expected performance of the proposed 4-aminohexanoic acid biosynthesis.

Table 1: Kinetic Parameters of Wild-Type and Engineered EcGDH

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |

| Wild-type EcGDH | α-Ketoglutarate | 0.8 ± 0.1 | 120 ± 5 | 1.5 x 105 |

| EcGDHK116Q/N348M | Levulinic Acid | 25.3 ± 2.1 | 0.17 ± 0.01 | 6.7 |

Data extrapolated from studies on 4-aminopentanoic acid biosynthesis.[1][3]

Table 2: Optimal Reaction Conditions for (R)-4-Aminopentanoic Acid Production

| Parameter | Optimal Value |

| pH | 8.0 |

| Temperature | 30°C |

| NADP+ Concentration | 1 mM |

| Ammonia Source | 0.8 M NH4COOH |

| Substrate Concentration (Levulinic Acid) | 0.4 M |

Conditions determined for the in vitro synthesis of (R)-4-aminopentanoic acid.[1]

Table 3: Whole-Cell Bioconversion Performance for (R)-4-Aminopentanoic Acid

| Parameter | Value |

| Host Organism | E. coli expressing EcGDHK116Q/N348M and a formate (B1220265) dehydrogenase (for cofactor regeneration) |

| Conversion Rate | >97% of 0.4 M levulinic acid in 11 hours |

| Product Titer | ~0.4 M (R)-4-aminopentanoic acid |

| Enantiomeric Excess | >99% (R)-isomer |

Performance of a dual-enzyme whole-cell system.[1][2]

Experimental Protocols

The following protocols are adapted from the established methods for the engineered biosynthesis of (R)-4-aminopentanoic acid and can be used as a starting point for developing the biosynthesis of 4-aminohexanoic acid.

Protocol 1: Gene Synthesis and Plasmid Construction

-

Gene Synthesis: The gene encoding E. coli glutamate dehydrogenase (gdhA) with codons optimized for expression in the chosen host is synthesized commercially. The mutations K116Q and N348M are incorporated during synthesis.

-

Plasmid Construction: The synthesized gene is cloned into a suitable expression vector (e.g., pET-28a) under the control of an inducible promoter (e.g., T7 promoter).

-

Cofactor Regeneration System: For whole-cell biocatalysis, a gene encoding an enzyme for NAD(P)H regeneration, such as formate dehydrogenase (FDH), is cloned into a compatible plasmid or into the same plasmid as the engineered GDH.

-

Transformation: The resulting plasmid(s) are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

Protocol 2: Recombinant Protein Expression and Purification

-

Cultivation: A single colony of the transformed E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotic(s) and grown overnight at 37°C.

-

Inoculation: The starter culture is used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Protein expression is induced by adding IPTG to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 18°C) for 16-20 hours.

-

Cell Harvest: Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Lysis: The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with a buffer containing a high concentration of imidazole (B134444) (e.g., 250 mM).

-

Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) and stored at -80°C.

Protocol 3: Whole-Cell Biocatalysis for 4-Aminohexanoic Acid Production

-

Pre-culture: A single colony of the engineered E. coli strain is grown overnight in LB medium with appropriate antibiotics.

-

Main Culture and Induction: The pre-culture is used to inoculate a larger volume of production medium. Cells are grown to mid-log phase, and protein expression is induced as described in Protocol 2.

-

Cell Harvest and Preparation: After induction, cells are harvested by centrifugation and washed with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Bioconversion Reaction: The cell pellet is resuspended in the reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

0.8 M NH4COOH

-

0.4 M 4-oxohexanoic acid

-

1 mM NADP+

-

(Optional, if FDH is co-expressed) 1.2 M Sodium formate

-

-

Incubation: The reaction mixture is incubated at 30°C with gentle agitation.

-

Sampling and Analysis: Samples are taken at regular intervals to monitor substrate consumption and product formation.

Protocol 4: Analytical Method for Quantification of 4-Aminohexanoic Acid

-

Sample Preparation: Reaction samples are centrifuged to remove cells. The supernatant is collected and may require derivatization for analysis.

-

Derivatization: The amino acid product can be derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA) for chiral analysis.

-

HPLC Analysis: The derivatized sample is analyzed by reverse-phase HPLC on a C18 column. The concentration of 4-aminohexanoic acid is determined by comparing the peak area to a standard curve.

Visualizations

Proposed Biosynthetic Pathway

Caption: Proposed enzymatic synthesis of 4-aminohexanoic acid.

Experimental Workflow for Whole-Cell Biocatalysis

Caption: Workflow for 4-aminohexanoic acid production.

Conclusion

This technical guide presents a viable, engineered biosynthetic pathway for 4-aminohexanoic acid using a whole-cell biocatalyst. While a natural pathway remains elusive, the principles of synthetic biology and enzyme engineering offer a promising route for the sustainable production of this and other valuable non-canonical amino acids. The provided protocols and data from analogous systems serve as a foundational resource for researchers to embark on the development of a robust and efficient bioprocess for 4-aminohexanoic acid synthesis. Further research should focus on optimizing the expression of the engineered enzyme, enhancing precursor supply, and scaling up the bioconversion process.

References

- 1. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]

- 3. researchgate.net [researchgate.net]

4-Aminohexanoic Acid: A Potential Modulator of GABAergic Neurotransmission

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-aminohexanoic acid, exploring its potential role within the central nervous system. While direct evidence for its function as a classical neurotransmitter is limited, this document consolidates the existing research on its mechanism of action, particularly as an inhibitor of 4-aminobutyrate aminotransferase (ABAT), and its subsequent effects on GABAergic neurotransmission. This guide also details relevant experimental protocols for further investigation and presents key data in a structured format to aid researchers and professionals in drug development.

Introduction

Neurotransmitters are endogenous chemicals that transmit signals across a synapse from one neuron to another. The identification and characterization of novel neurotransmitters or neuromodulators are of significant interest in neuroscience and pharmacology for their potential therapeutic applications. 4-Aminohexanoic acid is a gamma-amino acid whose structural similarity to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, has prompted investigation into its neurological effects. This guide will delve into the current understanding of 4-aminohexanoic acid's interaction with the GABAergic system and provide a framework for future research.

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-aminohexanoic acid is fundamental for its study and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| CAS Number | 5415-99-6 | [1][2] |

| IUPAC Name | 4-aminohexanoic acid | [1] |

| Synonyms | g-aminocaproic acid | [1] |

| pKa (amine) | 9.82 | [3] |

| pKa (carboxylic acid) | 2.34 | [3] |

| Water Solubility | 87 g/L (25°C) | [3] |

Synthesis of 4-Aminohexanoic Acid

The synthesis of 4-aminohexanoic acid is a critical step for its investigation. While various synthetic routes may exist, a common laboratory-scale approach involves the following key steps.

General Chemical Synthesis Protocol

A representative protocol for the chemical synthesis of 4-aminohexanoic acid involves the protection of the amino group of a precursor, followed by functional group manipulations and subsequent deprotection.

-

Protection: The starting material, 4-aminocaproic acid, is treated with tert-butoxycarbonyl (Boc) anhydride (B1165640) to yield Boc-4-aminocaproic acid.[3]

-

Activation: The Boc-protected intermediate is then reacted with a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT-MM) to form an active ester.[3]

-

Deprotection: The final step involves the removal of the Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA), to yield the desired 4-aminohexanoic acid.[3]

This method can achieve yields in the range of 68-72%.[3]

Mechanism of Action: Modulation of GABAergic Neurotransmission

The primary mechanism of action for 4-aminohexanoic acid in the central nervous system, as suggested by available literature, is the inhibition of 4-aminobutyrate aminotransferase (ABAT), also known as GABA transaminase (GABA-T).

Inhibition of GABA Transaminase (GABA-T)

GABA-T is a mitochondrial enzyme responsible for the catabolism of GABA.[3] By inhibiting this enzyme, 4-aminohexanoic acid prevents the breakdown of GABA, leading to an accumulation of this inhibitory neurotransmitter in the brain. This, in turn, prolongs and enhances GABAergic neurotransmission.[3] This mechanism is shared by structurally related compounds such as 4-amino-hex-5-enoic acid (gamma-vinyl GABA) and 4-amino-hex-5-ynoic acid (gamma-acetylenic GABA).[4][5]

The inhibitory potential of 4-aminohexanoic acid on ABAT has been quantified with a reported Ki value of 1.2 ± 0.3 μM .[3]

Potential as a "False Neurotransmitter"

The concept of "false neurotransmitters" refers to substances that can be taken up into and released from neurons but do not elicit the same postsynaptic response as the endogenous neurotransmitter. Research on the enantiomers of a related compound, 4-aminopentanoic acid (4APA), suggests that (R)-4APA may act as a novel false neurotransmitter of GABA.[6] This raises the possibility that 4-aminohexanoic acid could also exhibit similar properties, being taken up into GABAergic neurons and released, thereby competing with GABA for release without activating postsynaptic GABA receptors.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of 4-aminohexanoic acid in the context of a GABAergic synapse.

References

- 1. 4-Aminohexanoic acid | C6H13NO2 | CID 138490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminohexanoic acid [webbook.nist.gov]

- 3. 4-Aminohexanoic acid (5415-99-6) for sale [vulcanchem.com]

- 4. The effect of 4-amino hex-5-ynoic acid (gamma-acetylenic GABA, gammma-ethynyl GABA) a catalytic inhibitor of GABA transaminase, on brain GABA metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protection by 4-amino-hex-5-enoic acid (gamma-vinyl GABA) and hypobaric hypoxia against kainic acid neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Mechanism of Action of 4-Aminohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of action of 4-aminohexanoic acid, a compound with significant potential in neurotherapeutics. The primary focus of this document is its role as an inhibitor of the enzyme 4-aminobutyrate aminotransferase (ABAT), also known as GABA transaminase (GABA-T). By inhibiting this key enzyme in the metabolic pathway of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), 4-aminohexanoic acid leads to an increase in synaptic GABA levels, thereby modulating neuronal excitability. This guide details the molecular interactions, quantitative kinetic parameters, and the downstream effects on GABAergic signaling. Furthermore, it provides detailed experimental protocols for the characterization of this compound's activity and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction

4-Aminohexanoic acid is a structural analog of GABA. While its isomer, 6-aminohexanoic acid (aminocaproic acid), is a well-established antifibrinolytic agent, 4-aminohexanoic acid exhibits a distinct pharmacological profile centered on the central nervous system. Its primary molecular target is 4-aminobutyrate aminotransferase (ABAT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA.[1] By inhibiting ABAT, 4-aminohexanoic acid effectively increases the concentration of GABA in the brain, a mechanism that underlies its potential as an anticonvulsant and for the treatment of other neurological disorders where enhanced GABAergic tone is beneficial.

Molecular Mechanism of Action

Inhibition of 4-Aminobutyrate Aminotransferase (ABAT)

The principal mechanism of action of 4-aminohexanoic acid at the molecular level is the competitive inhibition of ABAT.[1] ABAT is a crucial enzyme in the GABA shunt, a metabolic pathway that recycles GABA and glutamate. It catalyzes the transfer of an amino group from GABA to α-ketoglutarate, producing succinic semialdehyde and glutamate.

By acting as a competitive inhibitor, 4-aminohexanoic acid vies with the endogenous substrate, GABA, for binding to the active site of the ABAT enzyme. The structural similarity of 4-aminohexanoic acid to GABA allows it to fit within the enzyme's active site. However, its chemical structure prevents it from being processed as a substrate, thus blocking the enzyme's catalytic activity. This inhibition leads to a reduction in the rate of GABA degradation.

Downstream Effects on GABAergic Signaling

The inhibition of ABAT by 4-aminohexanoic acid results in an accumulation of GABA in the presynaptic neuron and the synaptic cleft. This elevated concentration of GABA enhances its inhibitory effects on neuronal activity. GABA exerts its effects by binding to two main classes of receptors on postsynaptic neurons:

-

GABAA Receptors: These are ionotropic receptors that, upon GABA binding, open an integral chloride ion channel. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.

-

GABAB Receptors: These are metabotropic G-protein coupled receptors. Their activation by GABA leads to the opening of potassium channels and the closing of calcium channels, which also results in a hyperpolarization of the postsynaptic membrane and a reduction in neurotransmitter release.

The net effect of increased GABAergic signaling is a dampening of neuronal excitability throughout the central nervous system, which is the basis for the potential anticonvulsant properties of 4-aminohexanoic acid.

Quantitative Data

The inhibitory potency and pharmacokinetic properties of 4-aminohexanoic acid are summarized in the tables below.

Table 1: Inhibitory Potency of 4-Aminohexanoic Acid against ABAT

| Parameter | Value | Source |

| Ki (Inhibition Constant) | 1.2 ± 0.3 μM | [1] |

Table 2: Pharmacokinetic Parameters of 4-Aminohexanoic Acid (in rats)

| Parameter | Value | Source |

| Oral Bioavailability | 34% | [1] |

| Plasma Half-life | 2.1 hours | [1] |

| Protein Binding | <15% | [1] |

| Urinary Excretion (unchanged) | 89% | [1] |

Table 3: Preclinical Efficacy of 4-Aminohexanoic Acid Derivatives

| Model | Effect | Source |

| Pentylenetetrazole-induced seizures | Carbamate derivatives showed 90% seizure reduction. | [1] |

Experimental Protocols

Determination of the Inhibition Constant (Ki) of 4-Aminohexanoic Acid for ABAT

This protocol describes a general method for determining the Ki of a competitive inhibitor for ABAT using a spectrophotometric assay.

Materials:

-

Purified 4-aminobutyrate aminotransferase (ABAT)

-

γ-Aminobutyric acid (GABA)

-

α-Ketoglutarate

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP+

-

4-Aminohexanoic acid

-

Potassium pyrophosphate buffer (pH 8.6)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 4-aminohexanoic acid in the assay buffer.

-

Prepare a range of dilutions of GABA and 4-aminohexanoic acid in the assay buffer.

-

Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP+.

-

-

Enzyme Inhibition Assay:

-

To each well of a 96-well plate, add the reaction mixture.

-

Add varying concentrations of 4-aminohexanoic acid to the test wells. Add buffer to the control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding varying concentrations of GABA to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 340 nm over time. This corresponds to the production of NADPH.

-

Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time curves for each concentration of substrate and inhibitor.

-

-

Data Analysis:

-

Generate a Lineweaver-Burk plot (1/V0 vs. 1/[GABA]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis.

-

Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine the apparent Km at each inhibitor concentration.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where IC50 is the concentration of inhibitor that produces 50% inhibition at a given substrate concentration [S], and Km is the Michaelis constant for the substrate.

-

In Vivo Measurement of GABA Levels Following 4-Aminohexanoic Acid Administration

This protocol outlines a method for measuring changes in brain GABA levels in a rodent model after administration of 4-aminohexanoic acid using in vivo microdialysis coupled with high-performance liquid chromatography (HPLC).

Materials:

-

4-Aminohexanoic acid

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC system with a fluorescence detector

-

o-Phthalaldehyde (OPA) derivatizing agent

-

GABA standards

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Animal Surgery and Probe Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or striatum).

-

Allow the animal to recover from surgery.

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Sample Collection:

-

Administer 4-aminohexanoic acid to the animal (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals for a defined period post-administration.

-

-

Sample Analysis by HPLC:

-

Derivatize the collected dialysate samples and GABA standards with OPA to form fluorescent derivatives.

-

Inject the derivatized samples onto a C18 reverse-phase HPLC column.

-

Separate the components using an appropriate mobile phase.

-

Detect the fluorescent GABA derivative using a fluorescence detector.

-

-

Data Analysis:

-

Quantify the concentration of GABA in each dialysate sample by comparing the peak area to the standard curve generated from the GABA standards.

-

Express the post-drug GABA levels as a percentage of the baseline levels to determine the effect of 4-aminohexanoic acid on extracellular GABA concentrations.

-

Visualizations

GABAergic Signaling Pathway

Caption: GABAergic signaling pathway and the inhibitory action of 4-aminohexanoic acid.

Experimental Workflow for ABAT Inhibition Assay

Caption: Experimental workflow for determining the inhibitory activity of 4-aminohexanoic acid on ABAT.

Logical Flow for Ki Determination

Caption: Logical flow for the determination of the inhibition constant (Ki).

Conclusion

4-Aminohexanoic acid presents a compelling profile as a modulator of the GABAergic system through its specific inhibition of ABAT. This guide has detailed its molecular mechanism, provided key quantitative data, and outlined experimental protocols for its characterization. The provided visualizations offer a clear understanding of the biological pathways and experimental procedures involved. For researchers and professionals in drug development, 4-aminohexanoic acid represents a promising lead compound for the development of novel therapies for neurological disorders characterized by GABAergic dysfunction. Further research into its in vivo efficacy, safety profile, and potential for derivatization will be crucial in translating its therapeutic potential into clinical applications.

References

Early Research on 4-Aminohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminohexanoic acid, a gamma-amino acid, is a structural analog of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). Early investigations into the synthesis and pharmacological properties of amino acids were foundational in understanding their potential physiological roles and therapeutic applications. This technical guide provides an in-depth overview of the early research studies on 4-aminohexanoic acid, focusing on its synthesis, initial pharmacological assessments, and the experimental methodologies employed during this nascent period of neuroscience and medicinal chemistry. While extensive early research focused on its isomer, 6-aminohexanoic acid (ε-aminocaproic acid), and the parent compound GABA, dedicated early studies on 4-aminohexanoic acid are less documented. This guide synthesizes the available information to provide a clear and structured resource for professionals in the field.

Core Concepts and Early Insights

Early research into gamma-amino acids was largely driven by the discovery of GABA in the mammalian brain in 1950.[1][2][3] This discovery spurred investigations into the physiological effects of related amino acids to elucidate structure-activity relationships and identify potential therapeutic agents. The primary hypothesis underpinning this early work was that structural analogs of GABA might interact with the same neural pathways and receptors, potentially exhibiting similar or modified inhibitory effects on the central nervous system.

Initial studies on aminocaproic acid isomers, including 4-aminohexanoic acid, were often comparative, aiming to understand how the position of the amino group on the hexanoic acid backbone influenced biological activity.

Experimental Protocols

Synthesis of 4-Aminohexanoic Acid

Early synthetic routes to amino acids were crucial for obtaining the compounds necessary for pharmacological testing. A likely method for the synthesis of 4-aminohexanoic acid in the mid-20th century would have been a variation of established methods for amino acid synthesis. One plausible approach is outlined below:

Hypothetical Early Synthesis Workflow

Caption: Hypothetical early synthesis of 4-aminohexanoic acid.

Methodology:

-

Michael Addition: The synthesis would likely commence with a Michael addition reaction between ethyl acetoacetate and ethyl crotonate. This reaction would form a substituted ketoester.

-

Hydrolysis and Decarboxylation: The resulting intermediate would then undergo acidic or basic hydrolysis to cleave the ester groups, followed by decarboxylation upon heating to yield 4-oxohexanoic acid.

-

Reductive Amination: The final step would involve the reductive amination of the ketone group in 4-oxohexanoic acid. This could be achieved using ammonia (B1221849) and a reducing agent, such as hydrogen gas over a metal catalyst (e.g., nickel or palladium), to produce 4-aminohexanoic acid.

-

Purification: The final product would be purified by crystallization or other techniques common at the time.

Pharmacological Screening

Early pharmacological screening of novel compounds often involved in vivo studies in animal models to observe general effects on the central nervous system.

Typical In Vivo Screening Workflow

Caption: Workflow for early in vivo screening of 4-aminohexanoic acid.

Methodology:

-

Animal Model: Mice or rats were commonly used for initial CNS drug screening.

-

Compound Administration: 4-Aminohexanoic acid would be dissolved in a suitable vehicle (e.g., saline) and administered to the animals, typically via intraperitoneal injection.

-

Behavioral Observation: The animals would be observed for any changes in behavior, such as sedation, altered motor coordination (e.g., using a rotarod test), or protection against chemically induced convulsions (e.g., using pentylenetetrazol).

-

Dose-Response Relationship: A range of doses would be tested to establish a dose-response relationship for any observed effects.

-

Comparative Analysis: The effects of 4-aminohexanoic acid would be compared to those of GABA, 6-aminohexanoic acid, and a vehicle control to determine its relative potency and qualitative effects.

Quantitative Data

Specific quantitative data from early research dedicated solely to 4-aminohexanoic acid is scarce in the readily available literature. Early studies often reported qualitative observations or relative potencies. For context, research on the related compound, 6-aminohexanoic acid (ε-aminocaproic acid), from that era focused on its antifibrinolytic activity, a property not typically associated with GABAergic mechanisms. A 1965 study by Auerswald and Doleschel conducted a comparative study on the effects of epsilon-aminocaproic acid and its derivatives on the fibrinolytic system, which may have included other isomers, but detailed quantitative data from this specific paper is not widely accessible.

Signaling Pathways and Mechanism of Action

The primary hypothesis for the mechanism of action of 4-aminohexanoic acid in early research would have been its potential interaction with the GABAergic system.

Hypothesized GABAergic Mechanism

Caption: Hypothesized interaction of 4-aminohexanoic acid with the GABA receptor.

Early researchers would have postulated that 4-aminohexanoic acid, due to its structural similarity to GABA, might act as either:

-

A GABA receptor agonist: Directly binding to and activating GABA receptors, leading to neuronal inhibition.

-

A GABA receptor antagonist: Binding to GABA receptors but preventing their activation by GABA, thereby blocking inhibition.

-

An inhibitor of GABA metabolism: Potentially inhibiting the enzymes responsible for the breakdown of GABA, such as GABA transaminase, leading to increased synaptic concentrations of GABA.

-

An inhibitor of GABA reuptake: Blocking the transport of GABA back into presynaptic neurons and glial cells, prolonging its presence in the synaptic cleft.

The specific in vivo effects observed would have guided these early hypotheses. For instance, sedative or anticonvulsant properties would suggest a GABA-mimetic (agonist) or GABA-enhancing effect, while excitatory or pro-convulsant effects would point towards a GABA antagonist action.

Conclusion

The early research landscape for 4-aminohexanoic acid is not as clearly defined as that for its more extensively studied isomer, 6-aminohexanoic acid, or its parent compound, GABA. The foundational studies likely occurred within broader investigations of amino acid analogs, and specific, detailed reports are not prominent in the historical scientific literature. This guide provides a framework based on the common experimental practices and theoretical considerations of the era. For drug development professionals, this highlights a potential gap in the historical understanding of this compound and suggests that any renewed interest would benefit from a comprehensive re-evaluation of its pharmacological profile using modern techniques. The early focus on GABAergic systems provides a logical starting point for any contemporary investigation into the mechanisms of action of 4-aminohexanoic acid.

References

4-Amino Hexanoic Acid: A Technical Overview of its Interaction with Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Amino hexanoic acid is a synthetic amino acid analogue that has garnered interest primarily for its pharmacological activity rather than as a constituent of core metabolic pathways. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) positions it as a molecule of interest in neuropharmacology and the study of amino acid metabolism. This technical guide provides a comprehensive overview of the known interactions of this compound with metabolic enzymes, particularly its role as an inhibitor of 4-aminobutyrate aminotransferase (ABAT), and explores its potential, though not definitively established, metabolic fate. This document synthesizes available data, presents hypothetical metabolic pathways based on analogous compounds, and provides generalized experimental protocols for further investigation.

Introduction

This compound, also known as 4-aminocaproic acid, is a non-proteinogenic amino acid. While not a common intermediate in established central metabolic routes, its chemical structure allows for potential interactions with enzymes that process structurally similar endogenous molecules. The primary focus of research on this compound has been its inhibitory effect on 4-aminobutyrate aminotransferase (ABAT), a key enzyme in the degradation of GABA.[1][2] This interaction suggests a potential therapeutic application in modulating GABAergic neurotransmission. This guide will delve into the specifics of this interaction and discuss the broader, albeit less understood, context of its metabolic relevance.

Interaction with 4-Aminobutyrate Aminotransferase (ABAT)

The most well-documented metabolic role of this compound is its interaction with 4-aminobutyrate aminotransferase (ABAT), also known as GABA transaminase (GABA-T).

Mechanism of Action

This compound acts as an inhibitor of ABAT.[1] ABAT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the conversion of GABA and α-ketoglutarate to succinate (B1194679) semialdehyde and L-glutamate. By inhibiting ABAT, this compound can lead to an increase in the concentration of GABA in the brain, a mechanism that is of significant interest for the treatment of neurological disorders such as epilepsy.

The inhibitory action likely stems from its ability to bind to the active site of ABAT, competing with the natural substrate, GABA. The precise nature of this inhibition (e.g., competitive, non-competitive, or irreversible) requires further detailed kinetic studies.

Quantitative Data on ABAT Interaction

Potential Metabolic Pathways

While a dedicated metabolic pathway for this compound has not been elucidated, its structure suggests several plausible routes of biotransformation. These hypothetical pathways are based on known enzymatic reactions that act on similar substrates.

Hypothetical Degradative Pathway

A plausible degradative pathway for this compound could mirror the catabolism of other short-chain amino acids.

Caption: Hypothetical degradation of this compound.

Description of Potential Steps:

-

Transamination or Oxidative Deamination: The amino group at the 4-position could be removed by a transaminase, using a common amino group acceptor like α-ketoglutarate, to form 4-ketohexanoic acid and an amino acid (e.g., glutamate). Alternatively, an amino acid dehydrogenase could catalyze the oxidative deamination to the same keto acid.

-

Further Metabolism: The resulting 4-ketohexanoic acid could then enter other metabolic pathways. For instance, it might undergo oxidative decarboxylation and subsequent β-oxidation, similar to fatty acid metabolism, ultimately yielding acetyl-CoA and propionyl-CoA.

Potential Biosynthesis

As a synthetic compound, a natural biosynthetic pathway for this compound is not known.

Experimental Protocols for Studying Metabolism

To investigate the metabolic fate of this compound, a series of in vitro and in vivo experiments would be required.

In Vitro Metabolic Studies

Objective: To identify potential metabolizing enzymes and resultant metabolites.

Methodology:

-

Incubation with Liver Microsomes and Cytosol:

-

Prepare liver microsomes and cytosolic fractions from a relevant species (e.g., human, rat).

-

Incubate this compound with these fractions in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes, UDPGA for glucuronidation, PAPS for sulfation, α-ketoglutarate and PLP for transaminases).

-

Include positive and negative controls.

-

-

Incubation with Recombinant Enzymes:

-

Incubate this compound with specific recombinant enzymes, such as various transaminases or dehydrogenases, to confirm their role in its metabolism.

-

-

Metabolite Identification:

-

Analyze the reaction mixtures using high-performance liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize potential metabolites.

-

In Vivo Metabolic Studies

Objective: To determine the pharmacokinetic profile and identify major metabolites in a living organism.

Methodology:

-

Animal Dosing:

-

Administer this compound (potentially radiolabeled) to laboratory animals (e.g., rats, mice) via relevant routes (e.g., oral, intravenous).

-

-

Sample Collection:

-

Collect blood, urine, and feces at various time points.

-

-

Analysis:

-

Analyze the collected samples using LC-MS to quantify the parent compound and its metabolites.

-

Determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

-

Logical Workflow for Investigation

The investigation into the metabolic role of this compound can be structured as follows:

Caption: A logical workflow for investigating the metabolism of this compound.

Summary of Data

Due to the limited research on the metabolic pathways of this compound, extensive quantitative data is not available. The following table summarizes the key known information and areas for future investigation.

| Parameter | Description | Value/Data | Reference |

| Primary Target | The main enzyme known to be inhibited by this compound. | 4-Aminobutyrate Aminotransferase (ABAT) | [1][2] |

| Metabolic Pathways | Known metabolic pathways involving this compound. | Aminobutyrate degradation (as an inhibitor) | [3] |

| Inhibition Constant (Ki) | A measure of the inhibitor's binding affinity to the enzyme. | Not reported. | - |

| IC50 | The concentration of an inhibitor where the response is reduced by half. | Not reported. | - |

| Key Metabolites | Products of this compound biotransformation. | Not yet identified. | - |

Conclusion and Future Directions

This compound is a compound of pharmacological interest due to its inhibitory action on ABAT. Its role as a natural metabolite in any defined pathway has not been established. The future of research on this molecule should focus on:

-

Quantitative Characterization of ABAT Inhibition: Determining the Ki and mechanism of inhibition is crucial for understanding its pharmacological potential.

-

Elucidation of Metabolic Fate: Comprehensive in vitro and in vivo studies are necessary to identify the metabolic pathways responsible for its clearance and to characterize its metabolites.

-

Exploration of Other Potential Targets: Investigating its interaction with other aminotransferases and metabolic enzymes could reveal additional biological activities.

A thorough understanding of the metabolism and pharmacokinetics of this compound is essential for its potential development as a therapeutic agent.

References

Theoretical Modeling of 4-Aminohexanoic Acid Interactions: A Technical Guide for Drug Development Professionals

Introduction

4-Aminohexanoic acid, a non-proteinogenic γ-amino acid, presents a compelling scaffold for therapeutic development due to its structural similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its flexible aliphatic backbone and terminal functional groups suggest potential interactions with a variety of biological targets, including receptors, enzymes, and transporters involved in neurotransmission and other physiological processes. Understanding these interactions at a molecular level is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the theoretical modeling approaches used to elucidate the interactions of 4-aminohexanoic acid and its analogs, offering a framework for researchers, scientists, and drug development professionals.

Core Concepts in the Theoretical Modeling of 4-Aminohexanoic Acid

The therapeutic potential of 4-aminohexanoic acid is intrinsically linked to its ability to modulate the activity of specific biological targets. Given its structural resemblance to GABA, a primary focus of theoretical modeling is its interaction with components of the GABAergic system. This includes the GABA receptors (GABAA and GABAB) and GABA transporters (GATs). Computational studies on GABA and its analogs provide a strong foundation for predicting the behavior of 4-aminohexanoic acid. These studies suggest that the binding of such ligands is often governed by electrostatic interactions between the charged amino and carboxyl groups of the ligand and key residues within the receptor's binding pocket.

Furthermore, the conformational flexibility of 4-aminohexanoic acid's hexanoic acid chain allows it to adopt various spatial arrangements, which can influence its binding affinity and selectivity for different targets. Theoretical modeling techniques are indispensable for exploring this conformational landscape and identifying the bioactive conformations that are most likely to engage with a biological target.

Experimental Protocols: A Computational Approach

The elucidation of 4-aminohexanoic acid's interactions is primarily achieved through a suite of computational methodologies. These in silico experiments provide a detailed view of the molecular recognition process, guiding further experimental validation.

1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. This technique is crucial for identifying potential binding sites and estimating the binding affinity.

-

Protocol:

-

Receptor Preparation: A high-resolution 3D structure of the target protein (e.g., a GABA receptor homology model) is obtained from a protein structure database or generated using homology modeling. Water molecules and non-essential ions are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: A 3D structure of 4-aminohexanoic acid is generated and its energy is minimized to obtain a stable conformation.

-

Docking Simulation: A docking algorithm is used to systematically sample different conformations and orientations of the ligand within the defined binding site of the receptor.

-

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

-

2. Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of the binding mechanism over time.

-

Protocol:

-

System Setup: The top-ranked docked complex from the molecular docking study is placed in a simulation box filled with a chosen water model. Counter-ions are added to neutralize the system.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure to ensure stability.

-

Production Run: A long-duration MD simulation is performed to generate a trajectory of the system's atomic motions.

-

Trajectory Analysis: The trajectory is analyzed to calculate various parameters, including root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) to quantify the strength of the interaction.

-

3. Quantum Mechanics (QM) Calculations

QM calculations provide a highly accurate description of the electronic structure of the ligand and its interactions with the receptor. These methods are computationally intensive and are often used to refine the results of molecular mechanics-based simulations.

-

Protocol:

-

System Selection: A smaller, representative portion of the ligand-receptor complex, often referred to as a QM cluster, is selected for analysis. This typically includes the ligand and the key interacting residues from the receptor.

-

Level of Theory and Basis Set Selection: An appropriate QM method (e.g., Density Functional Theory - DFT) and basis set are chosen based on the desired accuracy and computational cost.

-

Calculation: The electronic energy and other properties of the QM cluster are calculated.

-

Analysis: The results are analyzed to understand the nature of the chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals forces, in detail.

-

Data Presentation: Quantitative Insights into Interactions

The following tables summarize the types of quantitative data that can be obtained from the theoretical modeling of 4-aminohexanoic acid and its analogs. The values presented are illustrative and based on typical findings for similar GABAergic compounds.